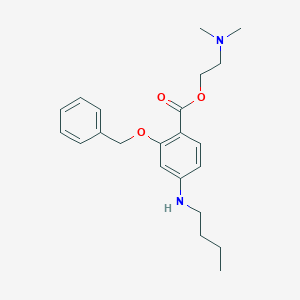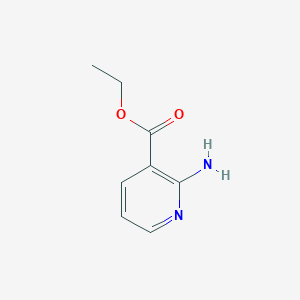
6',7'-Dihydroxybergamottin
Overview
Description
6’,7’-Dihydroxybergamottin is a natural furanocoumarin found in pomelos, grapefruits, and sour oranges, in both the peel and the pulp . It is believed to be responsible for a number of grapefruit–drug interactions, in which the consumption of citrus containing this compound affects the metabolism of a variety of pharmaceutical drugs .
Molecular Structure Analysis
The molecular formula of 6’,7’-Dihydroxybergamottin is C21H24O6 . Its IUPAC name is 4-[(E,6R)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one .Chemical Reactions Analysis
6’,7’-Dihydroxybergamottin is known to interact with the cytochrome P450 system, specifically inhibiting CYP3A4 . This interaction affects the metabolism of various pharmaceutical drugs .Physical And Chemical Properties Analysis
6’,7’-Dihydroxybergamottin is a solid substance with a white to off-white color . It is soluble in ethanol and has a storage temperature of 2-8°C . Its molecular weight is 372.41 g/mol .Scientific Research Applications
Pharmacokinetics and Drug Interactions
6’,7’-Dihydroxybergamottin: is a potent inhibitor of the cytochrome P450 enzyme CYP3A4 . This enzyme is responsible for the metabolism of many drugs, and DHB can significantly alter the pharmacokinetics of medications metabolized by CYP3A4. It’s used in physiologically based pharmacokinetic (PBPK) modeling to predict the grapefruit juice effect on drug plasma concentration-time profiles . This application is crucial for understanding potential drug interactions and adjusting medication dosages to ensure safety and efficacy.
Cancer Prevention and Therapy
Studies have shown that DHB possesses anti-cancer properties. It’s being explored for its potential use in cancer prevention and therapy due to its anti-oxidative and anti-inflammatory effects . DHB, as a component of grapefruit, may influence various molecular targets and pathways involved in tumor growth and progression, offering a natural approach to combating cancer.
Mechanism of Action
Target of Action
The primary target of 6’,7’-Dihydroxybergamottin (DHB) is the cytochrome P450 3A4 (CYP3A4) enzyme . This enzyme is involved in the metabolism of a variety of structurally unrelated compounds, including steroids, fatty acids, and xenobiotics .
Mode of Action
DHB interacts with its target, CYP3A4, by inhibiting its activity . This inhibition includes the inhibition of POR (P450 oxidoreductase) activity . DHB can inhibit the oxidation of certain drugs in a concentration-dependent manner .
Biochemical Pathways
The inhibition of CYP3A4 by DHB affects the metabolic pathways of many drugs that are substrates of this enzyme . This interaction leads to changes in the metabolism of these drugs, affecting their pharmacokinetics and potentially their therapeutic effects .
Pharmacokinetics
DHB is known to affect the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drugs . By inhibiting CYP3A4, DHB can increase the oral bioavailability of many CYP3A4 substrates . This means that more of the drug reaches the systemic circulation, potentially enhancing its therapeutic effect .
Result of Action
The inhibition of CYP3A4 by DHB can lead to increased plasma concentrations of drugs metabolized by this enzyme . This can enhance the therapeutic effects of these drugs but may also increase the risk of adverse effects .
Action Environment
The action of DHB can be influenced by various environmental factors. For instance, the presence of other compounds in grapefruit juice, where DHB is commonly found, can affect its ability to inhibit CYP3A4 . Furthermore, the effect of DHB on drug metabolism can still be observed up to 24 hours after consumption of grapefruit juice , indicating that the timing of drug and grapefruit juice intake can influence the effects of DHB.
Safety and Hazards
When handling 6’,7’-Dihydroxybergamottin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or inhalation, immediate medical attention is required .
properties
IUPAC Name |
4-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O6/c1-13(4-6-18(22)21(2,3)24)8-10-26-20-14-5-7-19(23)27-17(14)12-16-15(20)9-11-25-16/h5,7-9,11-12,18,22,24H,4,6,10H2,1-3H3/b13-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXZUPBUEKFXTSD-MDWZMJQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CCC(C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)/CCC(C(C)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001045401 | |
| Record name | 6′,7′-Dihydroxybergamottin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001045401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6',7'-Dihydroxybergamottin | |
CAS RN |
145414-76-2, 71339-34-9 | |
| Record name | 6′,7′-Dihydroxybergamottin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=145414-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((6,7-dihydroxy-3,7-dimethyl-2-octenyl)oxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071339349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6′,7′-Dihydroxybergamottin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001045401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B27255.png)



![3,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B27266.png)